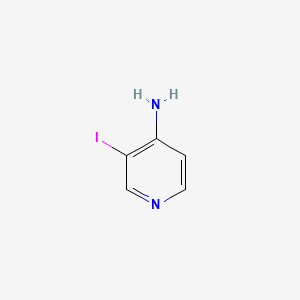

4-Amino-3-iodopyridine

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Corrosive;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

3-iodopyridin-4-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H5IN2/c6-4-3-8-2-1-5(4)7/h1-3H,(H2,7,8) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZGOCEDVVZKFHSY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN=CC(=C1N)I | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H5IN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10363976 | |

| Record name | 4-Amino-3-iodopyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10363976 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

220.01 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

88511-27-7 | |

| Record name | 3-Iodo-4-pyridinamine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=88511-27-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-Amino-3-iodopyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10363976 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-Amino-3-iodopyridine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

Technical Guide: Physicochemical Properties and Synthetic Applications of 4-Amino-3-iodopyridine

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the physicochemical properties, synthesis, and analytical methodologies related to 4-Amino-3-iodopyridine. This versatile heterocyclic intermediate is a key building block in the development of novel pharmaceuticals and agrochemicals. This document consolidates available data on its chemical and physical characteristics and outlines experimental protocols for its synthesis and analysis, serving as a valuable resource for researchers in medicinal chemistry and organic synthesis.

Physicochemical Properties

This compound is a white to off-white crystalline solid.[1] Its core structure consists of a pyridine (B92270) ring substituted with an amino group at the 4-position and an iodine atom at the 3-position. This unique arrangement of functional groups imparts specific reactivity and makes it a valuable synthon in organic chemistry.[1][2]

General Properties

Table 1: Physicochemical Properties of this compound

| Property | Value | Source/Comment |

| Molecular Formula | C₅H₅IN₂ | [1][3] |

| Molecular Weight | 220.01 g/mol | [1][3] |

| Appearance | White to almost white powder to crystal | [1] |

| Melting Point | 95-100 °C | [1][4] |

| Boiling Point | Not experimentally determined. Estimated to be >300 °C. | Based on related compounds. |

| Solubility | Not experimentally determined. Predicted to have some solubility in polar organic solvents. | Based on analogs like 4-aminopyridine (B3432731) which is soluble in water.[5] |

| pKa | Not experimentally determined. | - |

| LogP (calculated) | 1.2684 | [3] |

| Topological Polar Surface Area (TPSA) | 38.91 Ų | [3] |

| CAS Number | 88511-27-7 | [1][3] |

Spectral Data

While a comprehensive public database of the spectra for this compound is not available, spectral data for the isomeric 3-Amino-4-iodopyridine can provide some insights into the expected spectral characteristics.[6] For definitive identification, it is recommended to acquire ¹H NMR, ¹³C NMR, and mass spectrometry data on a purified sample.

Synthesis and Reactivity

This compound is a key intermediate in the synthesis of more complex molecules, particularly in the pharmaceutical and agrochemical industries.[1][2] Its synthesis typically involves the iodination of a protected 4-aminopyridine derivative, followed by deprotection.

Synthetic Workflow

A plausible synthetic route to this compound, based on the synthesis of the related 3-Amino-4-iodopyridine, is outlined below.[7] This multi-step process involves protection of the amino group, directed ortho-metalation and iodination, followed by deprotection.

Caption: Synthetic workflow for this compound.

Experimental Protocol: Synthesis of 3-Amino-4-iodopyridine (as an illustrative example)

The following protocol for the synthesis of the isomeric 3-Amino-4-iodopyridine provides a detailed experimental framework that can be adapted for the synthesis of this compound.[7]

Step 1: Protection of the Amino Group To a solution of 3-aminopyridine (B143674) in a suitable solvent (e.g., a mixture of THF and Et₂O), pivaloyl chloride and a base such as triethylamine (B128534) (Et₃N) are slowly added at a controlled temperature.[7] The reaction mixture is stirred for a specified time, and after completion, the product, 2,2-dimethyl-N-pyridin-3-ylpropionamide, is isolated by filtration and evaporation of the solvent.[7]

Step 2: Iodination The protected aminopyridine is dissolved in an anhydrous solvent like THF and cooled to a low temperature (e.g., -70 °C) under an inert atmosphere.[7] A strong base such as n-butyllithium is added dropwise, followed by stirring to facilitate metalation.[7] A solution of iodine in THF is then slowly added, and the reaction is allowed to warm to room temperature and stir overnight.[7] The reaction is quenched, and the iodinated intermediate is extracted and purified.[7]

Step 3: Deprotection The N-(4-iodopyridin-3-yl)-2,2-dimethylpropionamide is heated in an acidic aqueous solution (e.g., 3M HCl) for an extended period.[7] After completion, the reaction mixture is washed, and the pH is adjusted to basic to liberate the free amine.[7] The final product, 3-Amino-4-iodopyridine, is then extracted and purified.[7]

Analytical Methods

The purity and identity of this compound can be assessed using standard analytical techniques. Given its structure, High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS) are suitable methods.

High-Performance Liquid Chromatography (HPLC)

While a specific validated HPLC method for this compound is not publicly available, a general method for aminopyridines can be adapted. A reversed-phase C18 column is typically used with a mobile phase consisting of a mixture of an organic solvent (e.g., acetonitrile (B52724) or methanol) and an aqueous buffer.[8] Detection is commonly performed using a UV detector.

Workflow for HPLC Method Development:

Caption: HPLC analysis workflow for this compound.

Gas Chromatography-Mass Spectrometry (GC-MS)

For GC-MS analysis, derivatization of the amino group may be necessary to improve volatility and chromatographic performance, although direct analysis is also possible.[8] A non-polar capillary column, such as one with a 5% phenyl-methylpolysiloxane stationary phase, is generally suitable.

Protocol Outline for GC-MS Analysis:

-

Sample Preparation: Dissolve the sample in a suitable solvent. If derivatization is required, react the sample with a silylating agent (e.g., BSTFA) or other appropriate derivatizing reagent.[8]

-

Injection: Inject a small volume of the prepared sample into the GC.

-

Separation: Utilize a temperature program to separate the components on the capillary column.

-

Detection: The eluting components are detected by a mass spectrometer, which provides both mass and fragmentation information for structural elucidation.

Applications in Research and Development

This compound is a valuable building block for the synthesis of a wide range of biologically active molecules.[1][2]

Pharmaceutical Development

This compound is a key intermediate in the synthesis of various pharmaceuticals, with a particular focus on the development of kinase inhibitors for cancer therapy.[1] The pyridine scaffold is a common feature in many kinase inhibitors, and the amino and iodo groups on this compound provide convenient handles for further chemical modifications to explore structure-activity relationships.

Agrochemical Synthesis

In the agrochemical sector, this compound is utilized in the synthesis of novel herbicides and pesticides.[2] The specific substitution pattern on the pyridine ring can be tailored to design molecules with high efficacy and selectivity against target pests or weeds.

Logical Relationship of Applications:

Caption: Applications of this compound.

Conclusion

This compound is a synthetically versatile molecule with significant potential in drug discovery and agrochemical development. While some of its physicochemical properties are well-documented, further experimental investigation into its boiling point, pKa, and solubility would be beneficial for process optimization. The synthetic and analytical protocols outlined in this guide, based on established methods for related compounds, provide a solid foundation for researchers working with this important chemical intermediate. Its role as a building block for high-value molecules underscores its importance in the field of organic and medicinal chemistry.

References

- 1. chemimpex.com [chemimpex.com]

- 2. application.wiley-vch.de [application.wiley-vch.de]

- 3. chemscene.com [chemscene.com]

- 4. indiamart.com [indiamart.com]

- 5. benchchem.com [benchchem.com]

- 6. 3-Amino-4-iodopyridine(105752-11-2) 1H NMR [m.chemicalbook.com]

- 7. Page loading... [wap.guidechem.com]

- 8. benchchem.com [benchchem.com]

molecular structure of 4-Amino-3-iodopyridine

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the molecular structure, properties, synthesis, and applications of 4-Amino-3-iodopyridine (CAS RN: 88511-27-7), a key building block in medicinal and agrochemical research.

Introduction

This compound, also known as 3-iodo-4-pyridinamine, is a substituted pyridine (B92270) derivative with the molecular formula C₅H₅IN₂.[1][2] Its unique structure, featuring an amino group and an iodine atom on the pyridine ring, makes it a versatile intermediate in synthetic organic chemistry.[3] This compound is particularly valuable in the development of novel pharmaceuticals, especially for neurological disorders, and in the formulation of advanced agrochemicals like pesticides and herbicides.[3] Its reactivity and stability allow for the creation of a diverse range of derivatives, facilitating complex chemical syntheses and drug discovery efforts.[3]

Molecular Structure and Properties

The core of this compound is a pyridine ring, an aromatic six-membered heterocycle containing a nitrogen atom. It is functionalized with an amino (-NH₂) group at position 4 and an iodine (-I) atom at position 3.

Chemical and Physical Properties

The key identifiers and physicochemical properties of this compound are summarized in the tables below.

Table 1: Chemical Identifiers

| Identifier | Value |

| CAS Number | 88511-27-7[2] |

| Molecular Formula | C₅H₅IN₂[1] |

| Molecular Weight | 220.01 g/mol [1] |

| IUPAC Name | 3-iodopyridin-4-amine[4] |

| Synonyms | 3-Iodo-4-aminopyridine, 3-Iodo-4-pyridinamine[1][2] |

| SMILES | Nc1ccncc1I[2] |

| InChI Key | ZGOCEDVVZKFHSY-UHFFFAOYSA-N[4] |

Table 2: Physicochemical Properties

| Property | Value |

| Physical Form | White to almost white powder/crystal[3] |

| Melting Point | 95-100 °C[5][6] |

| Topological Polar Surface Area (TPSA) | 38.91 Ų[2] |

| logP | 1.2684[2] |

| Hydrogen Bond Donors | 1[2] |

| Hydrogen Bond Acceptors | 2[2] |

| Rotatable Bonds | 0[2] |

Spectroscopic Data

Detailed experimental spectra for this compound are not widely available in the public domain. However, based on its structure and data from analogous compounds, the expected spectral characteristics are outlined below.

Table 3: Predicted Spectroscopic Data

| Technique | Expected Observations |

| ¹H NMR | Aromatic protons on the pyridine ring are expected. The chemical shifts would be influenced by the electron-donating amino group and the electron-withdrawing iodo group. Signals for the -NH₂ protons would also be present. |

| ¹³C NMR | Five distinct signals for the carbon atoms of the pyridine ring are anticipated. The carbon attached to the iodine atom (C-3) would show a significant downfield shift. |

| IR Spectroscopy | Characteristic peaks for N-H stretching of the primary amine (approx. 3300-3500 cm⁻¹), N-H bending (approx. 1600-1650 cm⁻¹), C=C and C=N stretching of the pyridine ring (approx. 1400-1600 cm⁻¹), and C-I stretching (approx. 500-600 cm⁻¹).[7] |

| Mass Spectrometry (EI) | The molecular ion peak (M⁺) would be expected at m/z = 220. Fragmentation would likely involve the loss of iodine and subsequent pyridine ring fragmentation.[8] |

Note: The data in Table 3 are predicted and should be confirmed with experimental results.

Synthesis and Experimental Protocols

Example Experimental Protocol: Synthesis of a Halogenated 4-Aminopyridine Derivative

This protocol describes the iodination of 2-chloro-4-aminopyridine using iodine monochloride.

Materials:

-

2-chloro-4-aminopyridine

-

Sodium acetate (B1210297) trihydrate (NaOAc·3H₂O)

-

Iodine monochloride (ICl)

-

Glacial Acetic Acid (AcOH)

-

Ethyl acetate (EtOAc)

-

Sodium carbonate (Na₂CO₃) solution

-

10% Sodium thiosulfate (B1220275) (Na₂S₂O₃) solution

-

Brine

-

Anhydrous sodium sulfate (B86663) (Na₂SO₄)

Procedure:

-

A solution of 2-chloropyridin-4-amine and sodium acetate trihydrate in glacial acetic acid is prepared in a reaction vessel.[9]

-

Iodine monochloride dissolved in glacial acetic acid is added dropwise to the solution.[9]

-

The reaction mixture is heated to 70°C with stirring under a nitrogen atmosphere for 16 hours.[9]

-

After cooling, the reaction mixture is extracted with ethyl acetate.[9]

-

The organic layer is washed sequentially with sodium carbonate solution, 10% sodium thiosulfate solution, and brine.[9]

-

The combined organic layers are dried over anhydrous sodium sulfate.[9]

-

The solvent is removed under reduced pressure to yield the crude product.[9]

-

The crude product is purified by flash column chromatography.[9]

Applications in Research and Development

This compound is a valuable building block with significant applications in several areas of chemical research.

Table 4: Key Application Areas

| Application Area | Description |

| Pharmaceutical Development | Serves as a crucial intermediate for synthesizing a variety of pharmaceuticals, particularly those targeting neurological disorders.[3] |

| Organic Synthesis | Employed as a versatile reagent for constructing complex molecules, enabling the creation of novel compounds with potential therapeutic effects.[3] |

| Agrochemical Formulation | Used in the development of effective pesticides and herbicides, contributing to modern agricultural practices.[3] |

| Material Science | Can be utilized in the creation of functional materials, including catalysts and sensors, to improve the efficiency of chemical reactions.[3] |

Crystallographic Data

As of this writing, a detailed single-crystal X-ray diffraction structure for this compound (CAS 88511-27-7) is not available in the public domain. Structural analysis of closely related molecules, such as 4-Amino-3,5-dichloropyridine, confirms the planarity of the pyridine ring and shows molecular assembly in the crystal lattice through strong N—H···N hydrogen bonding. This type of analysis provides precise bond lengths and angles, which are critical for understanding molecular interactions and for computational modeling in drug design.

Safety Information

This compound is classified as hazardous. Appropriate safety precautions should be taken during handling and storage.

Table 5: GHS Hazard Information

| Hazard Class | Code | Description |

| Acute Toxicity, Oral (Category 4) | H302 | Harmful if swallowed[5][6] |

| Skin Irritation (Category 2) | H315 | Causes skin irritation[5][6] |

| Serious Eye Damage (Category 1) | H318 | Causes serious eye damage[5][6] |

| STOT SE (Category 3) | H335 | May cause respiratory irritation[5][6] |

Storage: Store at 4°C, protected from light, in a dry, inert atmosphere.[2]

References

- 1. 4-AMINO-3,5-DIIODOPYRIDINE(98136-86-8) 1H NMR [m.chemicalbook.com]

- 2. chemscene.com [chemscene.com]

- 3. chemimpex.com [chemimpex.com]

- 4. CN102924369A - Method for synthesizing 3,5-dibromo-4-iodopyridine by one step - Google Patents [patents.google.com]

- 5. This compound 97% | 88511-27-7 [sigmaaldrich.com]

- 6. This compound 97 88511-27-7 [sigmaaldrich.com]

- 7. 4-Aminopyridine [webbook.nist.gov]

- 8. 4-Aminopyridine [webbook.nist.gov]

- 9. Synthesis and Application of 2-Chloro-3-Iodine-4-Pyridinamine_Chemicalbook [chemicalbook.com]

Spectroscopic and Chromatographic Analysis of 4-Amino-3-iodopyridine: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the expected spectroscopic and chromatographic data for the key chemical intermediate, 4-Amino-3-iodopyridine. Due to the limited availability of experimentally derived public data, this document presents predicted Nuclear Magnetic Resonance (NMR) data and representative High-Performance Liquid Chromatography (HPLC) and Liquid Chromatography-Mass Spectrometry (LC-MS) protocols based on established methods for analogous compounds. This guide is intended to support researchers and drug development professionals in the analysis and characterization of this compound.

Predicted Spectroscopic Data

The following tables summarize the predicted ¹H and ¹³C NMR spectroscopic data for this compound. These predictions were generated using computational algorithms and provide an expected range for chemical shifts.

Table 1: Predicted ¹H NMR Data for this compound

| Proton | Predicted Chemical Shift (ppm) | Multiplicity | Coupling Constant (J) in Hz |

| H-2 | 8.2 - 8.4 | Doublet | 5.0 - 6.0 |

| H-5 | 6.6 - 6.8 | Doublet | 5.0 - 6.0 |

| H-6 | 8.0 - 8.2 | Singlet | - |

| -NH₂ | 4.5 - 5.5 | Broad Singlet | - |

Table 2: Predicted ¹³C NMR Data for this compound

| Carbon | Predicted Chemical Shift (ppm) |

| C-2 | 148 - 152 |

| C-3 | 90 - 95 |

| C-4 | 150 - 154 |

| C-5 | 110 - 114 |

| C-6 | 145 - 149 |

Chromatographic Methods

The following are representative protocols for the analysis of this compound by HPLC and LC-MS. These methods are based on established procedures for the separation of aminopyridine isomers and related compounds.

High-Performance Liquid Chromatography (HPLC)

This representative HPLC method is designed for the purity assessment and quantification of this compound.

Experimental Protocol:

-

Instrumentation: A standard HPLC system equipped with a UV detector.

-

Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

-

Mobile Phase: A gradient of acetonitrile (B52724) and water with 0.1% formic acid.

-

Solvent A: 0.1% Formic Acid in Water

-

Solvent B: 0.1% Formic Acid in Acetonitrile

-

-

Gradient: 5% to 95% Solvent B over 15 minutes.

-

Flow Rate: 1.0 mL/min.

-

Detection: UV at 254 nm.

-

Injection Volume: 10 µL.

-

Sample Preparation: Dissolve the sample in a mixture of water and acetonitrile.

Liquid Chromatography-Mass Spectrometry (LC-MS)

This representative LC-MS method is suitable for the identification and confirmation of this compound.

Experimental Protocol:

-

Instrumentation: An HPLC system coupled to a mass spectrometer with an electrospray ionization (ESI) source.

-

LC Conditions: Utilize the HPLC conditions described in Section 2.1.

-

MS Conditions:

-

Ionization Mode: Positive Electrospray Ionization (ESI+).

-

Expected [M+H]⁺: m/z 220.96.

-

Scan Range: m/z 50 - 500.

-

Capillary Voltage: 3.5 kV.

-

Cone Voltage: 30 V.

-

Source Temperature: 120 °C.

-

Desolvation Temperature: 350 °C.

-

Experimental Workflow: Synthesis of 3-Halo-4-Aminopyridines

The following diagram illustrates a representative synthetic workflow for the preparation of 3-halo-4-aminopyridines, which is a class of compounds to which this compound belongs. This provides a logical overview of the key steps in its potential synthesis.

Caption: A representative workflow for the synthesis of this compound.

An In-depth Technical Guide to the Reactivity and Stability of 4-Amino-3-iodopyridine

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Amino-3-iodopyridine is a versatile heterocyclic building block of significant interest in pharmaceutical and agrochemical research.[1] Its unique structural features, comprising a pyridine (B92270) ring substituted with both an amino and an iodo group, render it a valuable synthon for the construction of complex, biologically active molecules. The strategic positioning of the iodo and amino functionalities allows for a diverse range of chemical transformations, making it an essential intermediate in the synthesis of novel therapeutic agents and crop protection chemicals.[1] This technical guide provides a comprehensive overview of the reactivity and stability of this compound, offering detailed experimental protocols and quantitative data to support its application in research and development.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the table below.

| Property | Value | Reference |

| CAS Number | 88511-27-7 | [2][3] |

| Molecular Formula | C₅H₅IN₂ | [2][3] |

| Molecular Weight | 220.01 g/mol | [2][3] |

| Appearance | White to off-white crystalline powder | [1] |

| Melting Point | 96 - 100 °C | [1] |

| Purity | ≥97% | [2][3] |

| SMILES | Nc1ccncc1I | [2] |

Stability Profile

Understanding the stability of this compound is crucial for its proper handling, storage, and application in multi-step syntheses. While specific quantitative stability data for this compound is not extensively available, studies on the closely related compound 4-aminopyridine (B3432731) provide valuable insights into its expected behavior under various stress conditions.

Storage and Handling: this compound should be stored in a tightly sealed container in a cool, dry, and well-ventilated area, protected from light.[2] For handling, appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn.

Forced Degradation Studies: Forced degradation studies are essential to establish the intrinsic stability of a compound and to develop stability-indicating analytical methods.[4] Based on studies of similar aminopyridine derivatives, the following degradation pathways can be anticipated for this compound.[5][6]

| Stress Condition | Expected Degradation Pathway | Potential Degradation Products |

| Acidic Hydrolysis | Hydrolysis of the amino group, potential de-iodination under harsh conditions. | 4-Hydroxy-3-iodopyridine, 4-aminopyridine |

| Basic Hydrolysis | Generally more stable than under acidic conditions. | Minimal degradation expected under mild basic conditions. |

| Oxidative Degradation | Oxidation of the amino group and the pyridine ring. | This compound-N-oxide, nitro-derivatives.[6] |

| Thermal Degradation | Decomposition at elevated temperatures. | Complex mixture of decomposition products. |

| Photodegradation | Degradation upon exposure to UV or visible light. | Photoreduction of the C-I bond, formation of colored degradants. |

A logical workflow for conducting a forced degradation study on this compound is depicted in the following diagram.

Experimental Protocol: Forced Degradation Study

Objective: To evaluate the stability of this compound under various stress conditions as per ICH guidelines.

Materials:

-

This compound

-

Hydrochloric acid (HCl), 0.1 M and 1 M

-

Sodium hydroxide (B78521) (NaOH), 0.1 M and 1 M

-

Hydrogen peroxide (H₂O₂), 3% solution

-

Methanol (B129727), HPLC grade

-

Water, HPLC grade

-

Acetonitrile, HPLC grade

-

Phosphate buffer, pH 7.4

-

Photostability chamber

-

Thermostatically controlled oven

-

HPLC system with UV and MS detectors

Procedure:

-

Sample Preparation: Prepare a stock solution of this compound in methanol at a concentration of 1 mg/mL.

-

Acid Hydrolysis: To 1 mL of the stock solution, add 9 mL of 0.1 M HCl. Store the solution at room temperature and 60°C. Withdraw aliquots at 0, 2, 4, 8, 24, and 48 hours. Neutralize the aliquots before analysis.

-

Base Hydrolysis: To 1 mL of the stock solution, add 9 mL of 0.1 M NaOH. Store the solution at room temperature and 60°C. Withdraw and neutralize aliquots at the same time points as for acid hydrolysis.

-

Oxidative Degradation: To 1 mL of the stock solution, add 9 mL of 3% H₂O₂. Store the solution at room temperature, protected from light. Withdraw aliquots at the specified time intervals.

-

Thermal Degradation: Store the solid this compound and a solution in methanol (1 mg/mL) in an oven at 80°C. Sample the solid and the solution at 24, 48, and 72 hours.

-

Photostability: Expose the solid compound and a solution in methanol (1 mg/mL) to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter, according to ICH Q1B guidelines.[7] Keep control samples in the dark.

-

Analysis: Analyze all samples using a validated stability-indicating HPLC-UV/MS method to quantify the remaining this compound and to detect and identify any degradation products.

Reactivity Profile

This compound is a valuable substrate for a variety of palladium-catalyzed cross-coupling reactions, enabling the formation of C-C, C-N, and C-O bonds. The presence of the iodo group at the 3-position provides a reactive site for oxidative addition to a palladium(0) catalyst.

Suzuki-Miyaura Coupling

The Suzuki-Miyaura reaction is a powerful method for the formation of carbon-carbon bonds. This compound can be readily coupled with a variety of aryl and heteroaryl boronic acids or their esters to generate 3-aryl-4-aminopyridine derivatives.

| Catalyst/Ligand | Base | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |

| Pd(PPh₃)₄ | K₂CO₃ | Toluene (B28343)/H₂O | 100 | 12 | 85-95 (estimated) | [8][9] |

| PdCl₂(dppf) | Cs₂CO₃ | Dioxane | 80 | 8 | 90-98 (estimated) | [8][9] |

| XPhos Pd G3 | K₃PO₄ | t-BuOH/H₂O | 100 | 4 | >95 (estimated) | [8] |

Yields are estimated based on typical Suzuki-Miyaura reactions of iodo-heterocycles.

A general workflow for a Suzuki-Miyaura coupling reaction is illustrated below.

Experimental Protocol: Suzuki-Miyaura Coupling

Objective: To synthesize 4-amino-3-(4-methoxyphenyl)pyridine via a Suzuki-Miyaura coupling reaction.

Materials:

-

This compound

-

4-Methoxyphenylboronic acid

-

Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄]

-

Potassium carbonate (K₂CO₃)

-

Toluene

-

Water

-

Ethyl acetate (B1210297)

-

Brine

Procedure:

-

To a round-bottom flask, add this compound (1.0 mmol), 4-methoxyphenylboronic acid (1.2 mmol), and potassium carbonate (2.0 mmol).

-

Add Pd(PPh₃)₄ (0.05 mmol, 5 mol%).

-

Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times.

-

Add a degassed mixture of toluene (5 mL), ethanol (2 mL), and water (2 mL).

-

Heat the reaction mixture to 90°C and stir for 12 hours.

-

Monitor the reaction progress by TLC.

-

Upon completion, cool the reaction to room temperature and dilute with ethyl acetate (20 mL).

-

Wash the organic layer with water (2 x 10 mL) and brine (10 mL).

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica (B1680970) gel (eluent: hexane/ethyl acetate gradient) to afford the desired product.

Buchwald-Hartwig Amination

The Buchwald-Hartwig amination allows for the formation of C-N bonds, providing access to a wide range of substituted 3,4-diaminopyridine (B372788) derivatives.

| Catalyst/Ligand | Base | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |

| Pd₂(dba)₃ / Xantphos | Cs₂CO₃ | Dioxane | 100 | 12 | 80-95 (estimated) | [10][11] |

| Pd(OAc)₂ / BINAP | NaOt-Bu | Toluene | 80 | 6 | 85-98 (estimated) | [10][11] |

| RuPhos Pd G3 | K₃PO₄ | t-BuOH | 100 | 4 | >95 (estimated) | [10] |

Yields are estimated based on typical Buchwald-Hartwig aminations of iodo-heterocycles.

Experimental Protocol: Buchwald-Hartwig Amination

Objective: To synthesize N-benzyl-3-iodo-4-aminopyridine.

Materials:

-

This compound

-

Tris(dibenzylideneacetone)dipalladium(0) [Pd₂(dba)₃]

-

Xantphos

-

Cesium carbonate (Cs₂CO₃)

-

1,4-Dioxane (B91453) (anhydrous and degassed)

Procedure:

-

In a glovebox or under an inert atmosphere, add Pd₂(dba)₃ (0.025 mmol), Xantphos (0.06 mmol), and cesium carbonate (1.5 mmol) to a reaction vessel.

-

Add this compound (1.0 mmol).

-

Add anhydrous, degassed 1,4-dioxane (5 mL).

-

Add benzylamine (1.2 mmol).

-

Seal the vessel and heat the mixture to 100°C for 12 hours.

-

Cool the reaction to room temperature, dilute with ethyl acetate, and filter through a pad of celite.

-

Concentrate the filtrate and purify the residue by column chromatography to obtain the desired product.

Other Cross-Coupling Reactions

This compound can also participate in other important cross-coupling reactions, further highlighting its versatility in organic synthesis.

-

Sonogashira Coupling: Reaction with terminal alkynes in the presence of a palladium catalyst and a copper(I) co-catalyst to form 3-alkynyl-4-aminopyridines. A typical yield for the Sonogashira coupling of a 3-iodopyridine (B74083) with phenylacetylene (B144264) is around 75%.[12]

-

Heck Coupling: Reaction with alkenes to introduce a vinyl group at the 3-position.

-

Carbonylative Couplings: Reactions involving carbon monoxide to introduce carbonyl functionalities.

Conclusion

This compound is a highly valuable and versatile building block in modern organic synthesis. Its stability under typical storage conditions, combined with its high reactivity in a range of palladium-catalyzed cross-coupling reactions, makes it an ideal starting material for the synthesis of a diverse array of complex molecules. This guide provides a foundational understanding of its stability and reactivity, along with detailed experimental protocols, to facilitate its effective use in pharmaceutical and agrochemical research and development. Further investigation into the quantitative stability of this compound under various stress conditions would be beneficial for optimizing its use in large-scale synthesis and formulation development.

References

- 1. researchgate.net [researchgate.net]

- 2. chemscene.com [chemscene.com]

- 3. This compound (97%) - Amerigo Scientific [amerigoscientific.com]

- 4. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Stability studies of ionised and non-ionised 3,4-diaminopyridine: hypothesis of degradation pathways and chemical structure of degradation products - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation - PMC [pmc.ncbi.nlm.nih.gov]

- 9. "Green" Suzuki-Miyaura cross-coupling: An exciting mini-project for chemistry undergraduate students [scielo.org.mx]

- 10. research.rug.nl [research.rug.nl]

- 11. researchgate.net [researchgate.net]

- 12. researchgate.net [researchgate.net]

The Renaissance of a Potassium Channel Blocker: A Technical Guide to 4-Aminopyridine Derivatives

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Aminopyridine (B3432731) (4-AP) and its derivatives have journeyed from being utilized as a bird poison to becoming a valuable therapeutic agent for neurological disorders, most notably multiple sclerosis (MS).[1] This technical guide provides a comprehensive review of the synthesis, mechanism of action, and therapeutic applications of 4-aminopyridine derivatives, with a focus on quantitative data and detailed experimental insights. The primary mechanism of action for 4-AP is the blockade of voltage-gated potassium (Kv) channels, which plays a crucial role in restoring nerve impulse conduction in demyelinated axons.[1][2] This guide will delve into the specifics of this mechanism, the structure-activity relationships that govern the efficacy of its derivatives, and the clinical data that supports its use.

Core Mechanism of Action: Potassium Channel Blockade

The therapeutic effects of 4-aminopyridine and its derivatives are primarily attributed to their ability to block voltage-gated potassium channels.[3] In demyelinated neurons, the exposure of these channels leads to an excessive efflux of potassium ions during an action potential, which dampens the nerve signal. By blocking these channels, 4-AP reduces this leakage, thereby prolonging the action potential and enhancing the propagation of the nerve impulse along the axon.[4] This restoration of conduction is the foundation of its clinical benefits in conditions like multiple sclerosis.[2]

Downstream Signaling Pathways

Beyond direct potassium channel blockade, research suggests that 4-aminopyridine may influence several downstream signaling pathways. In human microglia, 4-AP has been shown to attenuate the upregulation of a potassium current, calcium influx, and the activation of p38 mitogen-activated protein kinase (MAPK) and nuclear factor κB (NF-κB) induced by amyloid-β.[5] Furthermore, 4-AP has demonstrated anti-apoptotic effects by reducing the expression of pro-apoptotic proteins like BAX, caspase-9, and caspase-3, while increasing anti-apoptotic proteins such as BCL2 and BCLXL.[6] It has also been shown to influence the Transforming Growth Factor-beta (TGFβ) downstream signaling pathway, which is crucial for tissue remodeling.[6] In acute myeloid leukemia cells, 4-AP induces apoptosis by increasing intracellular calcium via the P2X7 receptor pathway.[7]

Quantitative Data Summary

Structure-Activity Relationship of 4-Aminopyridine Derivatives

The potency of 4-aminopyridine derivatives is influenced by substitutions on the pyridine (B92270) ring. The following table summarizes the half-maximal inhibitory concentration (IC50) values of various 4-AP derivatives against different voltage-gated potassium channels.

| Compound | Target Channel | IC50 (µM) | Reference |

| 4-Aminopyridine (4-AP) | Kv1.1 | 170 | [3] |

| 4-Aminopyridine (4-AP) | Kv1.2 | 230 | [3] |

| 4-Aminopyridine (4-AP) | mKv1.1 (extracellular) | 147 | [8] |

| 4-Aminopyridine (4-AP) | mKv1.1 (intracellular) | 117 | [8] |

| 3-hydroxy-4-aminopyridine | Kv1.1 | 7886 | [9][10] |

| 3-hydroxy-4-aminopyridine | Kv1.2 | 23652 | [9][10] |

| 3-hydroxy-4-aminopyridine | Kv1.4 | 23191 | [9][10] |

| 3-hydroxy-4-aminopyridine sulfate | Kv1.1 | >50000 | [10] |

| 3-hydroxy-4-aminopyridine sulfate | Kv1.2 | >50000 | [10] |

| 3-hydroxy-4-aminopyridine sulfate | Kv1.4 | >50000 | [10] |

Clinical Efficacy of Dalfampridine (B372708) (Extended-Release 4-AP) in Multiple Sclerosis

Clinical trials have demonstrated the efficacy of dalfampridine in improving walking ability in patients with multiple sclerosis. The primary endpoint in many of these studies was the Timed 25-Foot Walk (T25FW).

| Trial/Study | Dose | Primary Outcome | Result | Reference |

| Phase 3 Trial (Goodman et al., 2009) | 10 mg twice daily | Proportion of Timed Walk Responders | 35% in dalfampridine group vs. 8% in placebo group | [11][12] |

| Phase 3 Trial (Goodman et al., 2009) | 10 mg twice daily | Mean improvement in walking speed in responders | 25.2% in dalfampridine group vs. 4.7% in placebo group | [12] |

| Phase 3 Trial (Goodman et al., 2010) | 10 mg twice daily | Proportion of Timed Walk Responders | 43% in dalfampridine group vs. 9% in placebo group | [11] |

| Phase 3 Trial (Goodman et al., 2010) | 10 mg twice daily | Mean improvement in walking speed in responders | 25% in dalfampridine group vs. 8% in placebo group | [11] |

| ENHANCE Trial | 10 mg twice daily | Clinically meaningful improvement in MSWS-12 score | 43.2% in PR-fampridine group vs. 33.6% in placebo group | [13] |

| Retrospective Study (Rabadia et al., 2013) | 10 mg twice daily | Mean improvement in walking speed (10M walk test) | 33% | [14] |

| Retrospective Study (Rabadia et al., 2013) | 10 mg twice daily | Mean improvement in walking endurance (2MWT) | 31% | [14] |

| Crossover Trial (Krishnan et al., 2017) | Not specified | Improvement in 6-minute walk test (6MWT) | 17m improvement in treatment arm | [15] |

| Observational Study (Ziemssen et al., 2013) | 10 mg twice daily | Patients with ≥10% faster walking speed after 6 months | 38.8% | [16] |

| Observational Study (Ziemssen et al., 2013) | 10 mg twice daily | Patients with ≥20% faster walking speed after 6 months | 16.4% | [16] |

Pharmacokinetic Parameters of 4-Aminopyridine and its Formulations

The pharmacokinetic profile of 4-aminopyridine varies between its immediate-release and extended-release (dalfampridine) formulations.

| Parameter | Immediate-Release 4-AP | Dalfampridine (Extended-Release) | Reference |

| Half-life (t½) | 3-4 hours | 5.6-7.6 hours | [17][18][19] |

| Time to Peak Plasma Concentration (Tmax) | ~1 hour | 3-4 hours | [18][19][20] |

| Bioavailability | - | 96% (compared to oral solution) | [20] |

| Elimination | Primarily renal, ~90% unchanged | Primarily renal, ~96% unchanged | [21][22] |

| Protein Binding | Negligible | Low | [23][24] |

Experimental Protocols

Synthesis of 4-Aminopyridine

A common method for the synthesis of 4-aminopyridine involves the reduction of 4-nitropyridine-N-oxide.

Materials:

-

4-Nitropyridine-N-oxide

-

Iron powder

-

Hydrochloric acid or Acetic acid

-

Sodium carbonate

-

Ethyl acetate (B1210297) or Diethyl ether

Procedure:

-

A mixture of 4-nitropyridine-N-oxide and iron powder is prepared in a suitable solvent.

-

An acid (e.g., hydrochloric acid or acetic acid) is added to the mixture to facilitate the reduction.

-

The reaction mixture is heated under reflux.

-

After the reaction is complete, the mixture is cooled and neutralized with a base such as sodium carbonate.

-

The product, 4-aminopyridine, is then extracted using an organic solvent like ethyl acetate or diethyl ether.[25]

-

The organic solvent is evaporated to yield the crude product, which can be further purified by recrystallization or chromatography.

Another described method involves the use of 4-cyanopyridine (B195900) as a starting material.[1][26]

Materials:

-

4-Cyanopyridine

-

Sodium hypochlorite (B82951) solution

-

Sodium hydroxide

-

Water

-

Organic solvent (e.g., isopropanol, ethyl acetate)

Procedure:

-

Dissolve 4-cyanopyridine in water in a reaction vessel.

-

Add a solution of sodium hydroxide.

-

Slowly add sodium hypochlorite solution while maintaining the temperature between 20-40°C.

-

Stir the reaction mixture for 2-4 hours.

-

Extract the product with an organic solvent.

-

Concentrate the organic layer to obtain the crude product.[1]

Electrophysiological Recording

The activity of 4-aminopyridine and its derivatives on potassium channels is typically assessed using electrophysiological techniques such as the whole-cell patch-clamp method.

General Protocol:

-

Cells expressing the target potassium channel (e.g., CHO cells transfected with a specific Kv channel) are cultured.

-

A glass micropipette filled with an intracellular solution is brought into contact with a single cell.

-

A tight seal is formed between the pipette tip and the cell membrane.

-

The cell membrane under the pipette is ruptured to gain electrical access to the cell's interior (whole-cell configuration).

-

Voltage protocols are applied to the cell to elicit potassium currents, which are recorded using an amplifier and data acquisition system.

-

A baseline recording of the potassium current is established.

-

4-aminopyridine or its derivative is then perfused into the extracellular solution at various concentrations.

-

The effect of the compound on the potassium current is recorded, and the concentration-response relationship is determined to calculate the IC50 value.[8][27]

Conclusion and Future Directions

4-Aminopyridine and its derivatives have established a significant role in the symptomatic treatment of multiple sclerosis, with a clear mechanism of action centered on the blockade of voltage-gated potassium channels. The quantitative data from clinical trials robustly support the efficacy of dalfampridine in improving walking ability. The exploration of its derivatives continues, with the aim of enhancing potency, selectivity, and safety profiles. Future research should focus on further elucidating the downstream signaling pathways affected by 4-AP to uncover potential neuroprotective or disease-modifying effects. Additionally, the development of novel derivatives with improved pharmacokinetic properties could lead to more effective and better-tolerated therapeutic options for patients with demyelinating disorders. The synthesis and evaluation of new analogs, guided by the structure-activity relationships outlined in this guide, will be crucial in advancing this promising class of compounds.

References

- 1. benchchem.com [benchchem.com]

- 2. 4-Aminopyridine for symptomatic treatment of multiple sclerosis: a systematic review - PMC [pmc.ncbi.nlm.nih.gov]

- 3. selleckchem.com [selleckchem.com]

- 4. neurology.org [neurology.org]

- 5. Broad-Spectrum Effects of 4-Aminopyridine to Modulate Amyloid β1–42-Induced Cell Signaling and Functional Responses in Human Microglia - PMC [pmc.ncbi.nlm.nih.gov]

- 6. 4-aminopyridine attenuates inflammation and apoptosis and increases angiogenesis to promote skin regeneration following a burn injury - PMC [pmc.ncbi.nlm.nih.gov]

- 7. 4-aminopyridine induces apoptosis of human acute myeloid leukemia cells via increasing [Ca2+]i through P2X7 receptor pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. On the mechanism of 4-aminopyridine action on the cloned mouse brain potassium channel mKv1.1 - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

- 11. Enhancing Neural Transmission in Multiple Sclerosis (4-Aminopyridine Therapy) - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Sustained-release oral fampridine in multiple sclerosis: a randomised, double-blind, controlled trial - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Assessment of Clinically Meaningful Improvements in Self-Reported Walking Ability in Participants with Multiple Sclerosis: Results from the Randomized, Double-Blind, Phase III ENHANCE Trial of Prolonged-Release Fampridine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Sustained-release fampridine (4-aminopyridine) in multiple sclerosis: efficacy and impact on motor function - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Fampridine treatment and walking distance in multiple sclerosis: A randomised controlled trial - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. youtube.com [youtube.com]

- 17. Ampyra (dalfampridine) dosing, indications, interactions, adverse effects, and more. [reference.medscape.com]

- 18. Pharmacokinetic studies of single and multiple oral doses of fampridine-SR (sustained-release 4-aminopyridine) in patients with chronic spinal cord injury - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. Pharmacokinetics of an immediate-release oral formulation of Fampridine (4-aminopyridine) in normal subjects and patients with spinal cord injury - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. Dalfampridine Monograph for Professionals - Drugs.com [drugs.com]

- 21. 4-aminopyridine – the new old drug for the treatment of neurodegenerative diseases [pharmacia.pensoft.net]

- 22. Pharmacokinetics of Dalfampridine Extended Release 7.5-mg Tablets in Healthy Subjects and Individuals With Mild and Moderate Renal Impairment: An Open-Label Study - PMC [pmc.ncbi.nlm.nih.gov]

- 23. 4-Aminopyridine kinetics - PubMed [pubmed.ncbi.nlm.nih.gov]

- 24. Pharmacokinetic profile of dalfampridine extended release: clinical relevance in patients with multiple sclerosis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 25. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 26. CN108840820A - The method of one-step synthesis aminopyridine and 4-aminopyridine - Google Patents [patents.google.com]

- 27. 4‐Aminopyridine: a pan voltage‐gated potassium channel inhibitor that enhances Kv7.4 currents and inhibits noradrenaline‐mediated contraction of rat mesenteric small arteries - PMC [pmc.ncbi.nlm.nih.gov]

The Discovery and Therapeutic Potential of Substituted Aminopyridines: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Substituted aminopyridines are a versatile class of heterocyclic compounds that have garnered significant attention in medicinal chemistry due to their broad spectrum of biological activities.[1] This technical guide provides an in-depth overview of the discovery, synthesis, and biological evaluation of substituted aminopyridines, with a focus on their therapeutic potential. We will delve into key experimental protocols, present quantitative structure-activity relationship (SAR) data, and visualize the signaling pathways modulated by these promising compounds.

Core Concepts in the Development of Substituted Aminopyridines

The journey of substituted aminopyridines from laboratory curiosities to clinical candidates has been driven by their ability to interact with a diverse range of biological targets. Initially recognized for their ability to modulate ion channels, their therapeutic applications have expanded to include roles as kinase inhibitors, antimicrobial agents, and treatments for neurological disorders.[2][3] The pyridine (B92270) ring, substituted with an amino group, provides a key scaffold that can be readily modified to optimize potency, selectivity, and pharmacokinetic properties.[4]

Key Therapeutic Areas

-

Oncology: As inhibitors of various kinases, such as Janus kinase 2 (JAK2), substituted aminopyridines have shown significant promise in the treatment of myeloproliferative neoplasms and other cancers.[5]

-

Neurological Disorders: The ability of certain aminopyridines to block voltage-gated potassium channels has led to their use in improving motor function in patients with multiple sclerosis.[3]

-

Infectious Diseases: A growing body of research highlights the potential of substituted aminopyridines as antibacterial and antifungal agents.[6]

Synthesis of Substituted Aminopyridines

The synthesis of substituted aminopyridines can be achieved through various methods, with multicomponent reactions being a particularly efficient approach for generating molecular diversity.

Experimental Protocol: One-Pot Multicomponent Synthesis of 2-Amino-3-cyanopyridine (B104079) Derivatives

This protocol outlines a common and efficient method for synthesizing a library of substituted 2-amino-3-cyanopyridines.[7][8]

Materials:

-

Aromatic aldehyde (1 mmol)

-

Malononitrile (1.1 mmol)

-

Acetophenone derivative or cyclohexanone (B45756) (1 mmol)

-

Ammonium (B1175870) acetate (B1210297) (1.5 mmol)

-

Catalyst (e.g., Na2CaP2O7)[9]

-

Solvent (e.g., solvent-free or ethanol)

Procedure:

-

In a round-bottom flask, combine the aromatic aldehyde, malononitrile, ketone, and ammonium acetate.

-

Add the catalyst to the reaction mixture.

-

The reaction can be carried out under solvent-free conditions by heating at 80 °C or under reflux in a solvent like ethanol.[8][9]

-

Monitor the progress of the reaction by Thin Layer Chromatography (TLC).

-

Upon completion, cool the reaction mixture to room temperature.

-

If the product precipitates, filter the solid and wash it with cold ethanol.

-

If the product does not precipitate, add water to the reaction mixture to induce precipitation.

-

Collect the crude product by filtration.

-

Purify the crude product by recrystallization from a suitable solvent (e.g., ethanol) to obtain the pure 2-amino-3-cyanopyridine derivative.

Characterization: The structure and purity of the synthesized compounds should be confirmed using spectroscopic techniques such as FTIR, 1H NMR, and 13C NMR.[6]

Biological Evaluation of Substituted Aminopyridines

A comprehensive biological evaluation is crucial to identify and characterize the therapeutic potential of novel substituted aminopyridines. This typically involves a cascade of in vitro assays to determine cytotoxicity, target engagement, and efficacy.

Experimental Protocol: MTT Assay for Cytotoxicity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay used to assess cell viability and the cytotoxic potential of compounds.[10]

Materials:

-

Cancer cell line of interest

-

Complete cell culture medium

-

Substituted aminopyridine compounds dissolved in DMSO

-

MTT solution (5 mg/mL in PBS)

-

Detergent Reagent (e.g., 20% SDS in 50% DMF)

-

96-well microtiter plates

Procedure:

-

Seed the cells in a 96-well plate at a predetermined density (e.g., 7,500 cells/well) and incubate overnight to allow for cell attachment.[11]

-

Prepare serial dilutions of the substituted aminopyridine compounds in complete cell culture medium.

-

Remove the old medium from the wells and add 100 µL of the compound dilutions to the respective wells. Include a vehicle control (DMSO) and a blank (medium only).

-

Incubate the plates for a specified period (e.g., 72 hours) at 37°C in a humidified incubator with 5% CO2.[10]

-

After the incubation period, add 10-20 µL of MTT solution to each well and incubate for 2-4 hours at 37°C, until a purple precipitate is visible.[11]

-

Carefully remove the medium containing MTT.

-

Add 100-150 µL of the detergent reagent to each well to dissolve the formazan (B1609692) crystals.[11]

-

Agitate the plates on an orbital shaker for 15 minutes to ensure complete solubilization.

-

Measure the absorbance at 570 nm using a microplate reader.

-

Calculate the percentage of cell viability for each concentration relative to the vehicle control and determine the IC50 value (the concentration that inhibits 50% of cell growth).

Experimental Protocol: In Vitro Kinase Inhibition Assay

This protocol describes a general method for assessing the inhibitory activity of substituted aminopyridines against a specific kinase using a luminescent assay that measures ADP production.[3]

Materials:

-

Purified kinase enzyme

-

Kinase-specific substrate

-

Substituted aminopyridine compounds dissolved in DMSO

-

ATP

-

Kinase reaction buffer

-

ADP-Glo™ Kinase Assay Kit (or similar)

-

384-well plates

Procedure:

-

Prepare serial dilutions of the substituted aminopyridine compounds in the kinase reaction buffer.

-

In a 384-well plate, add the compound dilutions. Include a positive control (known inhibitor) and a negative control (DMSO).

-

Add the kinase and substrate mixture to each well.

-

Initiate the kinase reaction by adding ATP to each well. The final ATP concentration should be at or near the Km for the specific kinase.

-

Incubate the plate at room temperature for a predetermined time (e.g., 60 minutes).

-

Stop the kinase reaction and deplete the remaining ATP by adding the ADP-Glo™ Reagent. Incubate for 40 minutes at room temperature.

-

Add the Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal. Incubate for 30-60 minutes at room temperature.

-

Measure the luminescence using a plate reader.

-

Calculate the percentage of kinase inhibition for each compound concentration relative to the DMSO control and determine the IC50 value.

Quantitative Data and Structure-Activity Relationships (SAR)

The systematic modification of the substituted aminopyridine scaffold and the subsequent evaluation of the biological activity of the resulting analogs are essential for understanding the structure-activity relationship (SAR). This knowledge is critical for the rational design of more potent and selective drug candidates.

Table 1: SAR of 2-Aminopyridine (B139424) Derivatives as JAK2 Inhibitors

| Compound | R1 | R2 | R3 | JAK1 IC50 (nM) | JAK2 IC50 (nM) | JAK3 IC50 (nM) | HEL Cell Proliferation IC50 (nM) |

| Crizotinib (Lead) | - | - | - | - | 27 | - | - |

| 12k | H | 2,6-dichloro-3-fluorophenyl | 1H-pyrazol-4-yl | >1000 | 6 | >1000 | 120 |

| 12l | H | 2,6-dichloro-3-fluorophenyl | 1-(2-hydroxyethyl)-1H-pyrazol-4-yl | >1000 | 3 | >1000 | 80 |

| 21b | F | 2,6-dichloro-3-fluorophenyl | 1H-pyrazol-4-yl | 2484 | 9 | 1656 | 210 |

Data extracted from a study on the design of potent and selective JAK2 inhibitors.[5][12]

Table 2: Antimicrobial Activity of a Substituted 2-Aminopyridine Derivative (Compound 2c)

| Microorganism | Strain | MIC (µg/mL) |

| Staphylococcus aureus | ATCC 25923 | 0.039 |

| Bacillus subtilis | ATCC 6633 | 0.039 |

| Bacillus cereus | ATCC 14579 | 78 |

| Enterococcus faecalis | ATCC 29212 | 78 |

| Micrococcus luteus | ATCC 4698 | 78 |

| Listeria monocytogenes | ATCC 19115 | 156 |

MIC (Minimum Inhibitory Concentration) values for compound 2c from a study on the antibacterial activity of 2-aminopyridine derivatives.[6][13]

Signaling Pathways and Mechanisms of Action

Understanding the signaling pathways modulated by substituted aminopyridines is fundamental to elucidating their mechanism of action and predicting their therapeutic effects and potential side effects.

JAK-STAT Signaling Pathway

The Janus kinase (JAK) and Signal Transducer and Activator of Transcription (STAT) pathway is a crucial signaling cascade that transmits information from extracellular cytokine signals to the nucleus, leading to changes in gene expression.[2] Dysregulation of this pathway is implicated in various diseases, including cancer and autoimmune disorders. Substituted aminopyridines that inhibit JAKs can effectively block this signaling cascade.

Caption: The JAK-STAT signaling pathway and its inhibition by substituted aminopyridines.

ERK1/2 (MAPK) Signaling Pathway

The Extracellular signal-Regulated Kinase (ERK) pathway, also known as the Mitogen-Activated Protein Kinase (MAPK) pathway, is a central signaling cascade involved in cell proliferation, differentiation, and survival.[14] Aberrant activation of this pathway is a common feature of many cancers. Some substituted aminopyridines may exert their effects by modulating this pathway.

Caption: The ERK/MAPK signaling pathway, a potential target for substituted aminopyridines.

Conclusion

Substituted aminopyridines represent a privileged scaffold in drug discovery, with a remarkable diversity of biological activities and therapeutic applications. The continued exploration of their synthesis and biological evaluation, guided by a deep understanding of their structure-activity relationships and mechanisms of action, holds great promise for the development of novel and effective therapies for a wide range of diseases. This technical guide provides a foundational resource for researchers and drug development professionals to navigate the exciting and evolving field of substituted aminopyridines.

References

- 1. researchgate.net [researchgate.net]

- 2. JAK-STAT signaling pathway - Wikipedia [en.wikipedia.org]

- 3. benchchem.com [benchchem.com]

- 4. JAK-STAT Signalling Pathway | PPTX [slideshare.net]

- 5. researchgate.net [researchgate.net]

- 6. Efficient Synthesis of 2-Aminopyridine Derivatives: Antibacterial Activity Assessment and Molecular Docking Studies - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 9. mdpi.com [mdpi.com]

- 10. texaschildrens.org [texaschildrens.org]

- 11. researchgate.net [researchgate.net]

- 12. researchgate.net [researchgate.net]

- 13. Efficient Synthesis of 2-Aminopyridine Derivatives: Antibacterial Activity Assessment and Molecular Docking Studies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. spandidos-publications.com [spandidos-publications.com]

An In-depth Technical Guide on the Physicochemical Properties of 4-Amino-3-iodopyridine

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the known physicochemical properties of 4-Amino-3-iodopyridine, a key intermediate in pharmaceutical and agrochemical research. This document collates available data on its melting point and solubility, provides detailed experimental protocols for their determination, and outlines a logical synthesis pathway.

Core Physicochemical Data

This compound is a substituted pyridine (B92270) derivative with significant applications in the synthesis of biologically active molecules.[1] Its unique structure, featuring both an amino and an iodo group, makes it a valuable building block in medicinal chemistry for developing novel therapeutics, particularly for neurological disorders.[1]

Quantitative Data Summary

The following table summarizes the key quantitative data for this compound.

| Property | Value | Reference |

| Melting Point | 96 - 100 °C | [1] |

| Molecular Weight | 220.01 g/mol | [2] |

| Molecular Formula | C₅H₅IN₂ | [2] |

| CAS Number | 88511-27-7 | [2] |

| Purity | ≥97% | [2] |

| Appearance | White to almost white powder/crystal | [1] |

Solubility Profile

Currently, specific quantitative solubility data for this compound in various solvents is not extensively available in public literature. However, based on the properties of structurally related compounds, such as other aminopyridine derivatives, a qualitative solubility profile can be inferred.[3][4] The presence of the amino group suggests potential solubility in polar solvents. For precise quantification, experimental determination is recommended using the protocols outlined below.

Experimental Protocols

To ensure accurate and reproducible data, the following detailed experimental methodologies are provided for the determination of the melting point and solubility of this compound.

Melting Point Determination

The melting point of a crystalline solid is a critical indicator of its purity.

Objective: To determine the melting point range of this compound.

Methodology:

-

Sample Preparation: A small amount of finely powdered, dry this compound is packed into a capillary tube to a height of 2-3 mm.

-

Apparatus: A calibrated melting point apparatus is used.

-

Procedure:

-

The capillary tube is placed in the heating block of the apparatus.

-

The sample is heated rapidly to a temperature approximately 15-20°C below the expected melting point.

-

The heating rate is then reduced to 1-2°C per minute to allow for thermal equilibrium.

-

The temperature at which the first droplet of liquid appears is recorded as the onset of melting.

-

The temperature at which the last solid crystal melts is recorded as the completion of melting.

-

The range between these two temperatures constitutes the melting point range.

-

Thermodynamic Solubility Determination (Shake-Flask Method)

This method is considered the gold standard for determining the equilibrium solubility of a compound.

Objective: To determine the thermodynamic solubility of this compound in various solvents (e.g., water, ethanol, DMSO).

Methodology:

-

Sample Preparation: An excess amount of solid this compound is added to a known volume of the selected solvent in a sealed vial. This ensures that a saturated solution is formed.

-

Equilibration: The vials are agitated in a temperature-controlled shaker at a constant temperature (e.g., 25°C) for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached.

-

Phase Separation: The resulting suspension is centrifuged or filtered (using a filter compatible with the solvent, e.g., 0.22 µm PVDF) to separate the undissolved solid from the saturated solution.

-

Quantification: The concentration of this compound in the clear supernatant is determined using a validated analytical method, such as High-Performance Liquid Chromatography with UV detection (HPLC-UV).

-

Data Analysis: A calibration curve is generated using standard solutions of known concentrations to accurately quantify the solubility of the compound in the tested solvent.

Mandatory Visualizations

The following diagrams illustrate key workflows and logical relationships relevant to the study of this compound.

Safety and Handling

This compound should be handled with care in a well-ventilated area, and appropriate personal protective equipment (PPE), including gloves and safety goggles, should be worn.[5] For detailed safety information, refer to the Safety Data Sheet (SDS).[5] The compound should be stored in a tightly sealed container in a dry, cool, and well-ventilated place.[2][5]

References

Methodological & Application

Application Notes and Protocols for 4-Amino-3-iodopyridine in Cross-Coupling Reactions

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Amino-3-iodopyridine is a highly versatile heterocyclic building block essential in medicinal chemistry and materials science. Its structure, featuring a nucleophilic amino group and a reactive C-I bond, makes it an ideal substrate for various palladium-catalyzed cross-coupling reactions. The iodine atom serves as an excellent leaving group for reactions such as Suzuki-Miyaura, Sonogashira, Buchwald-Hartwig, and Heck couplings, allowing for the straightforward introduction of aryl, alkynyl, amino, and vinyl moieties at the C3-position. This functionalization is critical for the synthesis of novel pharmaceutical intermediates and complex molecular scaffolds. These application notes provide detailed protocols and reaction parameters for employing this compound in these key transformations.

Suzuki-Miyaura Coupling: C(sp²)-C(sp²) Bond Formation

The Suzuki-Miyaura reaction is a robust method for forming biaryl structures by coupling an organoboron reagent with an organic halide. For this compound, this reaction enables the synthesis of 3-aryl-4-aminopyridines, a common motif in pharmacologically active compounds. The reaction generally proceeds with high efficiency, and the amino group often does not require protection.

Quantitative Data Summary: Suzuki-Miyaura Coupling

| Parameter | Condition | Notes |

| Aryl Halide | This compound (1.0 eq) | --- |

| Boronic Acid | Arylboronic Acid (1.2 - 1.5 eq) | Can be substituted with boronic esters. |

| Catalyst | Pd(PPh₃)₄ or PdCl₂(dppf) (2 - 5 mol%) | Catalyst choice may require optimization. |

| Base | K₂CO₃ or Cs₂CO₃ (2.0 - 3.0 eq) | An aqueous solution of the base is typically used. |

| Solvent | 1,4-Dioxane (B91453)/H₂O (4:1) or DMF | Degassing the solvent is crucial for catalyst stability. |

| Temperature | 80 - 100 °C | --- |

| Time | 12 - 24 hours | Monitor by TLC or LC-MS. |

| Typical Yield | 70 - 95% | Highly dependent on the specific substrates and conditions. |

Experimental Protocol: Suzuki-Miyaura Coupling

-

Reaction Setup: In a dry round-bottom flask or Schlenk tube, combine this compound (1.0 mmol), the desired arylboronic acid (1.2 mmol), and the base (e.g., K₂CO₃, 2.0 mmol).

-

Inert Atmosphere: Seal the flask, then evacuate and backfill with an inert gas (Argon or Nitrogen) three times.

-

Solvent and Catalyst Addition: Under a positive pressure of inert gas, add the degassed solvent system (e.g., 8 mL of 1,4-dioxane and 2 mL of water). Stir the mixture and bubble with inert gas for 15 minutes.

-

Catalyst Introduction: Add the palladium catalyst (e.g., Pd(PPh₃)₄, 0.05 mmol, 5 mol%) to the stirring mixture.

-

Reaction: Heat the reaction mixture to 90 °C with vigorous stirring. Monitor the reaction's progress using TLC or LC-MS.

-

Work-up: Upon completion, cool the mixture to room temperature. Dilute with ethyl acetate (B1210297) and wash with water, followed by brine.

-

Purification: Dry the organic layer over anhydrous sodium sulfate (B86663) (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica (B1680970) gel.

Sonogashira Coupling: C(sp²)-C(sp) Bond Formation

The Sonogashira coupling is the premier method for synthesizing aryl-alkynes by reacting an aryl halide with a terminal alkyne. This reaction is catalyzed by a palladium complex and typically requires a copper(I) co-catalyst. Using this compound, this method provides efficient access to 3-alkynyl-4-aminopyridines. While the protocol below is detailed for the N-acetylated analogue, similar conditions are effective for the unprotected amine, though some optimization may be necessary.[1]

Quantitative Data Summary: Sonogashira Coupling of 4-Acetamido-3-iodopyridine

| Parameter | Condition | Reference / Notes |

| Aryl Halide | 4-Acetamido-3-iodopyridine (1.0 eq) | [1] |

| Alkyne | Phenylacetylene (1.2 eq) | --- |

| Pd Catalyst | PdCl₂(PPh₃)₂ (5 mol%) | --- |

| Cu Co-catalyst | CuI (10 mol%) | --- |

| Base | Diisopropylamine (B44863) (DIPA) | Serves as both base and solvent. |

| Solvent | Diisopropylamine (DIPA) | --- |

| Temperature | 80 °C | [1] |

| Time | 12 hours | [1] |

| Yield | 85% | [1] |

Experimental Protocol: Sonogashira Coupling

-

Reaction Setup: To a sealable reaction tube, add this compound (or its N-acetylated derivative) (1.0 mmol), PdCl₂(PPh₃)₂ (0.05 mmol), and CuI (0.10 mmol).

-

Inert Atmosphere: Seal the tube and thoroughly evacuate and backfill with Argon or Nitrogen.

-

Reagent Addition: Under an inert atmosphere, add degassed diisopropylamine (DIPA) as the solvent, followed by the terminal alkyne (1.2 mmol).

-

Reaction: Seal the tube tightly and heat the mixture to 80 °C. Stir until the starting material is consumed (monitor by TLC or LC-MS, typically 12-18 hours).

-

Work-up: After cooling to room temperature, concentrate the reaction mixture under reduced pressure. Dissolve the residue in ethyl acetate or dichloromethane.

-

Purification: Wash the organic solution with saturated aqueous NH₄Cl and then brine. Dry the organic layer over Na₂SO₄, filter, and evaporate the solvent. Purify the product via flash column chromatography.

Buchwald-Hartwig Amination: C(sp²)-N Bond Formation

The Buchwald-Hartwig amination enables the formation of C-N bonds by coupling an aryl halide with a primary or secondary amine. This reaction is invaluable for synthesizing N-aryl and N-heteroaryl amines. This compound couples efficiently with various amines to produce 3-amino-substituted 4-aminopyridines, which are important precursors for more complex heterocyclic systems.[2]

Quantitative Data Summary: Buchwald-Hartwig Amination

| Parameter | Condition | Reference / Notes |

| Aryl Halide | This compound (1.0 eq) | [2] |

| Amine | Primary or Secondary Amine (1.2 eq) | --- |

| Precatalyst | BrettPhos G1 (6 mol%) | A pre-formed catalyst simplifies handling. |

| Base | LiHMDS (2.5 eq) | A strong, non-nucleophilic base is required. |

| Solvent | THF (0.4 M) | Anhydrous solvent is critical. |

| Temperature | 40 °C | [2] |

| Time | 12 - 24 hours | Monitor by TLC or LC-MS. |

| Yield | 85% | [2] |

Experimental Protocol: Buchwald-Hartwig Amination

-

Reaction Setup: In a glovebox, charge an oven-dried vial with this compound (1.0 mmol), the amine coupling partner (1.2 mmol), and the BrettPhos G1 precatalyst (0.06 mmol).

-

Solvent and Base: Add anhydrous THF (2.5 mL). While stirring, add LiHMDS (2.5 mmol, as a 1M solution in THF).

-

Reaction: Seal the vial and remove it from the glovebox. Place it in a preheated oil bath or heating block at 40 °C. Stir vigorously for the required time.

-

Work-up: Once the reaction is complete, cool to room temperature and carefully quench by adding saturated aqueous NH₄Cl. Extract the aqueous layer with ethyl acetate (3x).

-

Purification: Combine the organic layers, wash with brine, dry over Na₂SO₄, and concentrate. Purify the crude material using flash column chromatography.

Heck Reaction: C(sp²)-C(sp²) Vinylation

The Heck reaction facilitates the coupling of an aryl halide with an alkene to form a substituted alkene, creating a new C-C bond. This reaction is useful for introducing vinyl groups onto the pyridine (B92270) ring of this compound. The resulting 3-vinyl-4-aminopyridines can serve as precursors for cyclization reactions, such as in the synthesis of azaindoles.[3]

Quantitative Data Summary: Heck Reaction

| Parameter | Condition | Notes |

| Aryl Halide | This compound (1.0 eq) | --- |

| Alkene | Acrylate, Styrene, etc. (1.5 eq) | Electron-poor alkenes often react more efficiently. |

| Catalyst | Pd(OAc)₂ (2 - 5 mol%) | --- |

| Ligand | PPh₃ or P(o-tol)₃ (4 - 10 mol%) | Ligand choice can influence yield and selectivity. |

| Base | Et₃N or K₂CO₃ (2.0 - 3.0 eq) | An organic base often acts as the solvent as well. |

| Solvent | DMF or Acetonitrile | Anhydrous conditions are recommended. |

| Temperature | 100 - 120 °C | --- |

| Time | 16 - 24 hours | Monitor by TLC or LC-MS. |

| Typical Yield | 40 - 80% | Yields can vary significantly with the alkene partner. |

Experimental Protocol: Heck Reaction

-

Reaction Setup: In a sealable pressure tube, add this compound (1.0 mmol), Pd(OAc)₂ (0.02 mmol), and the phosphine (B1218219) ligand (e.g., PPh₃, 0.04 mmol).

-

Inert Atmosphere: Seal the tube, evacuate, and backfill with Argon or Nitrogen.

-

Reagent Addition: Add the solvent (e.g., anhydrous DMF), the base (e.g., Et₃N, 3.0 mmol), and the alkene (1.5 mmol) via syringe.

-

Reaction: Tightly seal the pressure tube and heat the mixture in an oil bath at 110 °C for 16-24 hours.

-

Work-up: After cooling, dilute the reaction mixture with water and extract with ethyl acetate.

-

Purification: Wash the combined organic extracts with brine, dry over Na₂SO₄, and concentrate. Purify the residue by flash column chromatography to isolate the product.

Visualizations

General Catalytic Cycle for Palladium Cross-Coupling

Caption: General catalytic cycle for Pd-catalyzed cross-coupling reactions.

Experimental Workflow for a Cross-Coupling Reaction

Caption: Standard laboratory workflow for a cross-coupling experiment.

References

Application Notes and Protocols for the Suzuki Coupling of 4-Amino-3-iodopyridine

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Suzuki-Miyaura cross-coupling reaction is a powerful and versatile tool in modern organic synthesis, enabling the formation of carbon-carbon bonds between organoboron compounds and organic halides. This reaction is of paramount importance in the pharmaceutical and materials science industries for the construction of biaryl and heteroaryl scaffolds, which are common motifs in biologically active molecules. This document provides a detailed experimental protocol for the Suzuki coupling of 4-Amino-3-iodopyridine with various arylboronic acids. The presence of the amino group on the pyridine (B92270) ring makes this substrate particularly relevant for the synthesis of compounds with potential applications in drug discovery, as the nitrogen atom can serve as a key interaction point with biological targets. The protocol detailed below is a general guideline and may require optimization for specific arylboronic acid coupling partners.

General Reaction Scheme

The Suzuki coupling of this compound with an arylboronic acid proceeds via a palladium-catalyzed cross-coupling reaction to yield the corresponding 4-amino-3-arylpyridine derivative.

Caption: General scheme of the Suzuki-Miyaura coupling reaction.

Experimental Protocol

This protocol outlines a general procedure for the Suzuki coupling of this compound with an arylboronic acid. All operations should be performed in a well-ventilated fume hood using appropriate personal protective equipment. Anhydrous solvents and inert atmosphere techniques are recommended for optimal results.

Materials and Reagents:

-

This compound

-

Arylboronic acid (e.g., phenylboronic acid, 4-methoxyphenylboronic acid, etc.)